molecular formula C15H13N3O3S B5036085 N-(anilinosulfonyl)-1H-indole-3-carboxamide

N-(anilinosulfonyl)-1H-indole-3-carboxamide

Cat. No. B5036085
M. Wt: 315.3 g/mol
InChI Key: CJMDFLNVBZLZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(anilinosulfonyl)-1H-indole-3-carboxamide, also known as NSC-743380, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of indole-based molecules and has shown promising results in various scientific research studies.

Mechanism of Action

N-(anilinosulfonyl)-1H-indole-3-carboxamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins that are involved in various biological processes. It has been shown to inhibit the activity of protein kinases, which are crucial for cell growth and proliferation. Moreover, it has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(anilinosulfonyl)-1H-indole-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death that is important for the elimination of damaged and abnormal cells. Moreover, it has also been shown to inhibit angiogenesis, a process of new blood vessel formation that is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(anilinosulfonyl)-1H-indole-3-carboxamide has several advantages for lab experiments. It is a highly potent and selective inhibitor of specific enzymes and proteins, which makes it an ideal tool for studying their biological functions. Moreover, it has been shown to have low toxicity and good pharmacokinetic properties, which makes it a suitable candidate for drug development. However, one limitation of N-(anilinosulfonyl)-1H-indole-3-carboxamide is its high cost and complex synthesis process, which may limit its widespread use in lab experiments.

Future Directions

There are several future directions for the study of N-(anilinosulfonyl)-1H-indole-3-carboxamide. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Moreover, it is important to identify the specific targets of N-(anilinosulfonyl)-1H-indole-3-carboxamide and understand the underlying mechanisms of its therapeutic effects. Additionally, it is important to optimize the synthesis process of N-(anilinosulfonyl)-1H-indole-3-carboxamide to reduce its cost and increase its availability for lab experiments and drug development.

Synthesis Methods

N-(anilinosulfonyl)-1H-indole-3-carboxamide can be synthesized by reacting 1H-indole-3-carboxylic acid with aniline and sulfonyl chloride. The synthesis process involves multiple steps and requires careful optimization to obtain a high yield of the final product.

Scientific Research Applications

N-(anilinosulfonyl)-1H-indole-3-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. Moreover, it has also been studied for its potential application in drug discovery and development.

properties

IUPAC Name

N-(phenylsulfamoyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-15(13-10-16-14-9-5-4-8-12(13)14)18-22(20,21)17-11-6-2-1-3-7-11/h1-10,16-17H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMDFLNVBZLZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(phenylsulfamoyl)-1H-indole-3-carboxamide

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